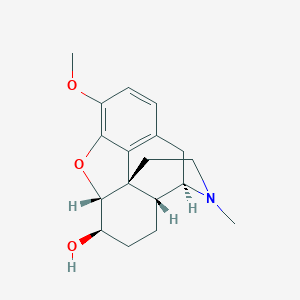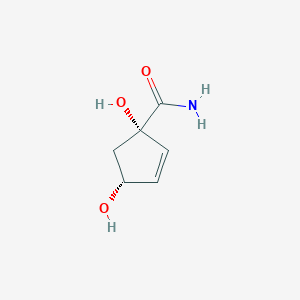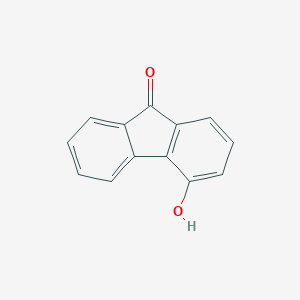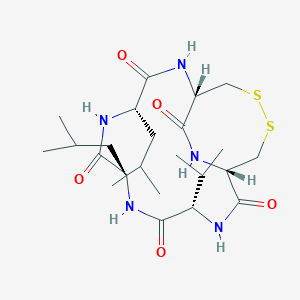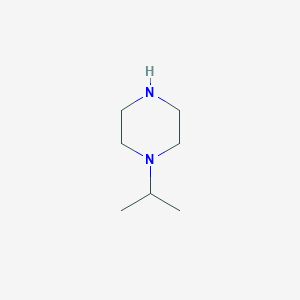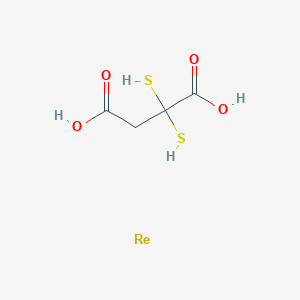
Rhenium(V)dimercaptosuccinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium(V)dimercaptosuccinic acid (Re(DMSA)) is a radiopharmaceutical agent that is used for imaging and treating cancer. It is a chelating agent that binds to rhenium-188, a radioactive isotope that emits beta particles. Re(DMSA) has shown promising results in preclinical and clinical studies for the diagnosis and treatment of various types of cancer.
Wirkmechanismus
Re(DMSA) binds to the surface of cancer cells through the interaction between the DMSA ligand and the cell surface receptors. Once bound, the rhenium-188 emits beta particles, which damage the DNA of the cancer cells and induce cell death.
Biochemical and Physiological Effects:
Re(DMSA) has been shown to have minimal toxicity and is rapidly cleared from the body. It has been reported to have no significant effect on blood chemistry, hematological parameters, or liver and kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Re(DMSA) is its high specificity and selectivity for cancer cells. This makes it an ideal imaging and therapeutic agent for cancer. However, Re(DMSA) has a short half-life, which limits its use in long-term studies. It is also expensive and requires specialized equipment for synthesis and handling.
Zukünftige Richtungen
There are several areas of research that can be explored with Re(DMSA). One future direction is the development of new ligands that can improve the targeting and binding of Re(DMSA) to cancer cells. Another direction is the investigation of combination therapies that can enhance the efficacy of Re(DMSA) in cancer treatment. Additionally, the use of Re(DMSA) in other diseases, such as neurodegenerative disorders, can be explored.
Synthesemethoden
Re(DMSA) is synthesized by reacting dimercaptosuccinic acid (DMSA) with rhenium-188. The reaction is carried out in the presence of a reducing agent, such as stannous chloride, and is usually performed under mild conditions.
Wissenschaftliche Forschungsanwendungen
Re(DMSA) has been extensively studied for its potential use in cancer diagnosis and treatment. It has shown high uptake in various types of cancer cells, making it a promising imaging agent. Re(DMSA) has also been used in targeted radionuclide therapy, where it is administered to cancer patients and selectively binds to cancer cells, delivering radiation directly to the tumor.
Eigenschaften
CAS-Nummer |
133466-85-0 |
|---|---|
Produktname |
Rhenium(V)dimercaptosuccinic acid |
Molekularformel |
C4H6O4ReS2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2,2-bis(sulfanyl)butanedioic acid;rhenium |
InChI |
InChI=1S/C4H6O4S2.Re/c5-2(6)1-4(9,10)3(7)8;/h9-10H,1H2,(H,5,6)(H,7,8); |
InChI-Schlüssel |
GFHFNHBWQJIQGN-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(C(=O)O)(S)S.[Re] |
Kanonische SMILES |
C(C(=O)O)C(C(=O)O)(S)S.[Re] |
Synonyme |
186 Re-DMSA 188 Re-DMSA Re(V)DMSA rhenium DMSA rhenium(V)dimercaptosuccinic acid rhenium(V)dimercaptosuccinic acid, 186Re-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)

